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Compound of Interest

Compound Name: Cholecystokinin (27-32)-amide

Cat. No.: B1668894

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Cholecystokinin (27-32)-
amide, a notable antagonist of cholecystokinin (CCK) receptors. By examining its binding
affinities for CCK-A (alimentary) and CCK-B (brain)/gastrin receptors, this document offers
valuable insights for researchers engaged in gastroenterology, neuroscience, and
pharmacology. The information presented herein is supported by experimental data from peer-
reviewed studies, with detailed methodologies provided for key experiments.

Comparative Analysis of Binding Affinity

Cholecystokinin (27-32)-amide and its carbobenzyloxy-protected form (CBZ-CCK(27-32)-
NH2) have been evaluated for their ability to antagonize cholecystokinin receptors. The
following table summarizes the available quantitative data on the binding affinity of CBZ-
CCK(27-32)-NH2 for CCK-A and CCK-B receptors. It is important to note that direct
comparisons between studies should be made with caution due to variations in experimental
conditions, such as tissue preparations and radioligands used.
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Receptor TissuelCell oo
Compound . Radioligand IC50 Reference
Subtype Line
CBz- Guinea Pig
CCK(27-32)- CCK-A Pancreatic 125I-CCK ~5uM [1112][3]
NH2 Acini
Guinea Pig
Gallbladder
CBZ-CCK- 125I-BH-
CCK-A Muscle & 1uM [4]
(27-32)-NH2 _ CCK-8
Pancreatic
Acinar Cells
Human Small
CBz-
Cell Lung
CCK(27-32)- CCK-B 125I-CCK-8 100 pM [5]
Cancer
NH2
(SCLC) Cells
125I-BH-
CBzZ-CCK- Guinea Pig CCK-8 or Estimated
CCK-B ] , [6]
27-32-NH2 Chief Cells 125I-gastrin- ~600 nM*
17-1

*This value is estimated based on the reported relative potency where CBZ-CCK-27-32-NH2
was 300-fold less potent than L-365,260, which had an IC50 of 2 nM in the same study.

The data suggests that CBZ-CCK(27-32)-NH2 acts as an antagonist at both CCK-A and CCK-B
receptors, albeit with differing potencies depending on the specific tissue and experimental

setup. The affinity for the CCK-A receptor appears to be in the low micromolar range, while its

affinity for the CCK-B receptor shows greater variability across different studies.

Experimental Methodologies

The binding affinities presented in this guide were primarily determined using competitive

radioligand binding assays. Below is a detailed, representative protocol synthesized from the

methodologies described in the cited literature.

Radioligand Binding Assay for CCK Receptor Affinity
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Objective: To determine the binding affinity (IC50) of a test compound (e.g., CBZ-CCK(27-32)-
NH2) for CCK-A and CCK-B receptors by measuring its ability to compete with a radiolabeled
ligand for receptor binding.

Materials:

Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing the target
CCK receptor subtype (e.g., guinea pig pancreas for CCK-A, human SCLC cells for CCK-B).

Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as 125I-Cholecystokinin-
8 (125I-CCK-8) or 125I-Bolton-Hunter-labeled CCK-8 (125I1-BH-CCK-8).

Test Compound: Cholecystokinin (27-32)-amide or its analogue.

Incubation Buffer: A suitable buffer, typically containing bovine serum albumin (BSA) to
prevent non-specific binding.

Wash Buffer: Cold buffer to terminate the binding reaction.

Instrumentation: Gamma counter for measuring radioactivity.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to
pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of
the radioligand, and varying concentrations of the unlabeled test compound.

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g.,
30-60 minutes) to allow binding to reach equilibrium.

Termination and Separation: Terminate the binding reaction by rapid filtration through glass
fiber filters, followed by washing with ice-cold wash buffer to separate bound from free
radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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» Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the
logarithm of the test compound concentration. The IC50 value, which is the concentration of
the test compound that inhibits 50% of the specific binding of the radioligand, is determined
from this curve. Non-specific binding is determined in the presence of a saturating
concentration of an unlabeled standard ligand.

Preparation

Prepare Radioligand and Test Compounds Binding Assay Data Analysis
| Mix and Test Compound Incubate to Equilibrium Separate Bound/Free Ligand (Filtration) Measure Radioactivity Calculate IC50
T

Click to download full resolution via product page

Experimental workflow for a competitive radioligand binding assay.

Cholecystokinin Receptor Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRS) that primarily
couple to Gg/11 proteins. Activation of these receptors initiates a signaling cascade that leads
to the mobilization of intracellular calcium, a key event in mediating the physiological effects of

cholecystokinin.
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Generalized signaling pathway for CCK-A and CCK-B receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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